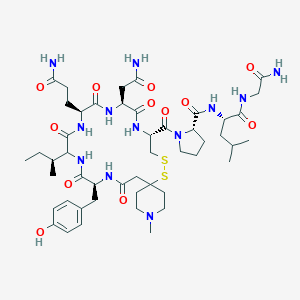
Mepaot
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mepaot is a chemical compound that has been widely used in scientific research. It is a synthetic compound that has been used to study the mechanism of action of various biological processes. In
Mécanisme D'action
Mepaot is a reactive compound that can form covalent bonds with amino acid residues in proteins. It reacts with cysteine and histidine residues in proteins to form stable adducts. The formation of these adducts can lead to changes in the conformation and activity of the protein.
Biochemical and Physiological Effects:
Mepaot has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase. Mepaot has also been shown to modulate the activity of ion channels such as the NMDA receptor. In addition, Mepaot has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Mepaot has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes. It is also a fluorescent probe that can be used to study the localization and trafficking of proteins in cells. However, Mepaot has some limitations. It can react with multiple amino acid residues in proteins, which can make it difficult to determine the specific site of modification. In addition, Mepaot can also react with other biomolecules such as lipids and nucleic acids, which can lead to non-specific effects.
Orientations Futures
There are several future directions for the use of Mepaot in scientific research. One direction is to use Mepaot to study the mechanism of action of ion channels and receptors in more detail. Another direction is to use Mepaot to study the localization and trafficking of proteins in live cells. Additionally, Mepaot can be used to develop new drugs that target specific proteins in diseases such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, Mepaot is a synthetic compound that has been widely used in scientific research. It has been used to study the mechanism of action of various biological processes. Mepaot has several advantages for lab experiments, but it also has some limitations. However, there are several future directions for the use of Mepaot in scientific research, which can lead to new insights into biological processes and the development of new drugs.
Méthodes De Synthèse
Mepaot is synthesized by the reaction of p-anisidine with chloroacetyl chloride. The reaction yields a white crystalline powder that is soluble in water and organic solvents. The purity of the compound can be determined by various analytical techniques such as HPLC and NMR.
Applications De Recherche Scientifique
Mepaot has been widely used in scientific research to study various biological processes. It has been used to study the mechanism of action of enzymes, receptors, and ion channels. Mepaot is also used as a fluorescent probe to study the localization and trafficking of proteins in cells.
Propriétés
Numéro CAS |
113789-44-9 |
|---|---|
Nom du produit |
Mepaot |
Formule moléculaire |
C48H74N12O12S2 |
Poids moléculaire |
1075.3 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(10R,13S,16S,22S)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-[(2S)-butan-2-yl]-22-[(4-hydroxyphenyl)methyl]-3-methyl-12,15,18,21,24-pentaoxo-7,8-dithia-3,11,14,17,20,23-hexazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C48H74N12O12S2/c1-6-27(4)40-46(71)54-30(13-14-36(49)62)42(67)55-33(22-37(50)63)43(68)57-34(47(72)60-17-7-8-35(60)45(70)56-31(20-26(2)3)41(66)52-24-38(51)64)25-73-74-48(15-18-59(5)19-16-48)23-39(65)53-32(44(69)58-40)21-28-9-11-29(61)12-10-28/h9-12,26-27,30-35,40,61H,6-8,13-25H2,1-5H3,(H2,49,62)(H2,50,63)(H2,51,64)(H,52,66)(H,53,65)(H,54,71)(H,55,67)(H,56,70)(H,57,68)(H,58,69)/t27-,30-,31-,32-,33-,34-,35-,40?/m0/s1 |
Clé InChI |
KCJUGLUYVHOSJK-DCFRFDPNSA-N |
SMILES isomérique |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC2(CCN(CC2)C)CC(=O)N[C@H](C(=O)N1)CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC2(CCN(CC2)C)CC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
SMILES canonique |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC2(CCN(CC2)C)CC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Synonymes |
1'-(1'-methyl-4'-thiopiperidine)acetic acid oxytocin MePAOT oxytocin, 1'-(1'-methyl-4'-thiopiperidine)acetic acid- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





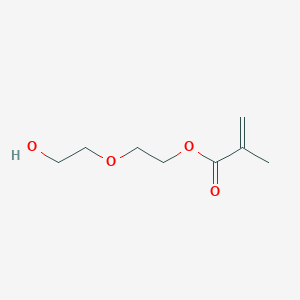
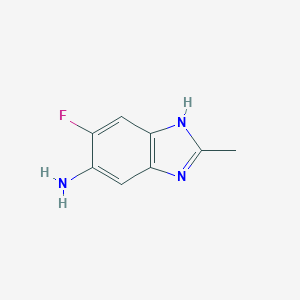
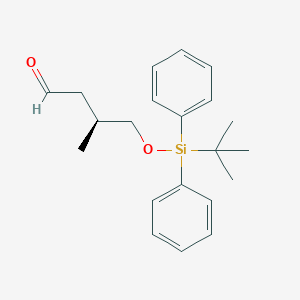
![Benzenesulfonamide,4-[[[6-hydroxy-7-(1-hydroxyethyl)-4,5-dimethyl-2-benzothiazolyl]amino]methyl]-](/img/structure/B40070.png)
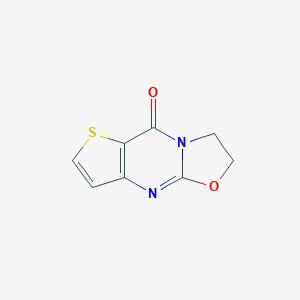
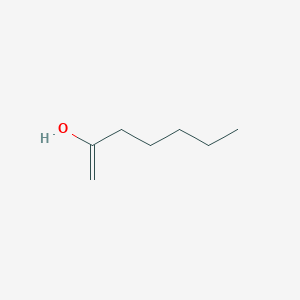
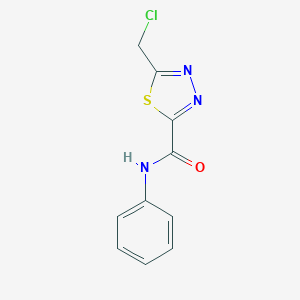
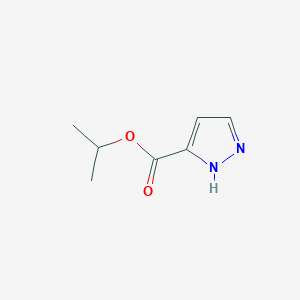
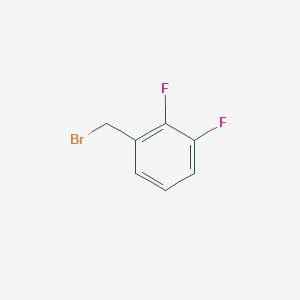
![2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B40085.png)
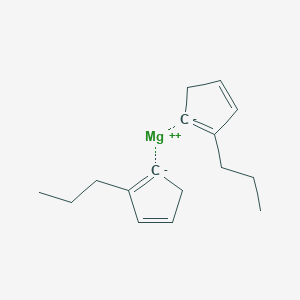
![2-{[(Propan-2-yl)oxy]methyl}piperazine](/img/structure/B40089.png)